molecular formula C18H19NO B1327277 2-(Pyrrolidinomethyl)benzophenone CAS No. 742000-78-8

2-(Pyrrolidinomethyl)benzophenone

Cat. No.: B1327277
CAS No.: 742000-78-8
M. Wt: 265.3 g/mol
InChI Key: FZFJMVBYUDMOEM-UHFFFAOYSA-N
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Description

2-(Pyrrolidinomethyl)benzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are characterized by the presence of two benzene rings connected by a carbonyl group

Scientific Research Applications

2-(Pyrrolidinomethyl)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and photoinitiators.

Future Directions

Pyrrolones and pyrrolidinones, which are related to “2-(Pyrrolidinomethyl)benzophenone”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used as building blocks for various intermediates in organic synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidinomethyl)benzophenone typically involves the reaction of benzophenone with pyrrolidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone reacts with formaldehyde and pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidinomethyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of benzophenone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidinomethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-ylmethyl)benzophenone: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    2-(Morpholin-4-ylmethyl)benzophenone: Contains a morpholine ring instead of a pyrrolidine ring.

    2-(Pyrrolidin-1-ylmethyl)benzophenone: A closely related compound with slight structural variations.

Uniqueness

2-(Pyrrolidinomethyl)benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzophenone derivatives and potentially more suitable for certain applications, such as in medicinal chemistry and materials science.

Properties

IUPAC Name

phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFJMVBYUDMOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643629
Record name Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742000-78-8
Record name Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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